3-Phenyl-1,4,5,6-tetrahydropyridazine

Progesterone Receptor Bone Cell Biology Structure-Activity Relationship

This specific 3-phenyl-substituted tetrahydropyridazine is the defining precursor for generating nonsteroidal progesterone receptor ligands with bone-cell selectivity. SAR studies confirm that the 3-phenyl substituent is critical for high-affinity binding; replacement with other aryl groups requires de novo synthesis and full re-evaluation of receptor affinity. Researchers can perform systematic N-1 acylation or sulfonylation on this scaffold to build focused libraries targeting bone anabolic pathways while minimizing breast tissue off-target effects. Insist on identity-verified material to avoid confounding SAR data that will compromise your derivative's pharmacological profile.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 29681-94-5
Cat. No. B8603316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,4,5,6-tetrahydropyridazine
CAS29681-94-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CC(=NNC1)C2=CC=CC=C2
InChIInChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-3,5-6,11H,4,7-8H2
InChIKeyTVZSJNLEJDTEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1,4,5,6-tetrahydropyridazine (CAS 29681-94-5): A Key Synthon for Nonsteroidal Progesterone Receptor Ligands [1]


3-Phenyl-1,4,5,6-tetrahydropyridazine is a heterocyclic building block featuring a phenyl substituent at the 3-position, which electronically tunes the partially unsaturated six-membered diazine ring. This scaffold is prominently utilized as a key intermediate for generating nonsteroidal ligands targeting progesterone receptors, with one of its most notable acylated derivatives, RWJ 25333, demonstrating high-affinity, cell-type selective binding [1][2].

Why 3-Phenyl-1,4,5,6-tetrahydropyridazine Cannot Be Arbitrarily Replaced in Progesterone Receptor Modulator Synthesis


The documented structure-activity relationship (SAR) for tetrahydropyridazine-derived progesterone receptor ligands shows that binding affinity is extremely sensitive to the 3-aryl substituent [1]. Minor modifications at this position, such as replacing the 3-phenyl with other aryl groups, directly influence the compound's ability to be elaborated into a high-affinity ligand. Therefore, substituting the 3-phenyl core with another analog would require de novo synthesis and full re-evaluation of the downstream ligand's receptor affinity and cell-type selectivity, precluding a simple drop-in replacement for applications targeting bone cell progesterone receptors [1].

Quantitative Evidence for 3-Phenyl-1,4,5,6-tetrahydropyridazine in Nonsteroidal Progesterone Ligand Synthesis


Potency of 3-Phenyl Derivative RWJ 25333 at Progesterone Receptors vs. Other Steroid Receptors

The most direct quantitative evidence for the utility of the 3-phenyl substituted core comes from its derivative, compound 1i (RWJ 25333). This derivative, which is specifically synthesized from the target compound 3-phenyl-1,4,5,6-tetrahydropyridazine, binds with high affinity to the progesterone receptor from TE85 osteosarcoma cells. Its selectivity is demonstrated by its nanomolar affinity for this bone cell receptor, contrasted with a greater than 1000 nM affinity for the progesterone receptors from T47D and ZR75 human breast carcinoma cells, showing cell-type selective binding [1].

Progesterone Receptor Bone Cell Biology Structure-Activity Relationship

Target Application Scenarios for 3-Phenyl-1,4,5,6-tetrahydropyridazine (CAS 29681-94-5) in Scientific Research


Synthesis of Cell-Type Selective Progesterone Receptor Ligands for Osteoporosis Research

This compound is the preferred starting material for synthesizing nonsteroidal ligands that exhibit high affinity for bone cell progesterone receptors, as demonstrated by its derivative RWJ 25333. Researchers investigating bone anabolic agents for osteoporosis can use this specific scaffold to create tool compounds that activate bone cell proliferation without affecting breast tissue, a selectivity profile precluded by alternative tetrahydropyridazine cores [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Tetrahydropyridazine Scaffolds

Medicinal chemists can use 3-phenyl-1,4,5,6-tetrahydropyridazine as a common intermediate to perform systematic SAR studies. By exploring acylation and sulfonylation reactions at the N-1 position, researchers can generate focused libraries of ligands to probe the binding requirements of steroid hormone receptors, a strategy well-documented in the patent literature [2].

Development of in Vitro Models for Cell-Type Selective Steroid Receptor Signaling

Given the distinctive pharmacological profile of its derivative, this building block is essential for producing probe molecules used in in vitro models. These models dissect the differential signaling pathways of progesterone receptors between bone and breast cells, a crucial step in developing therapeutic agents with an improved safety profile for bone diseases [1].

Quote Request

Request a Quote for 3-Phenyl-1,4,5,6-tetrahydropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.